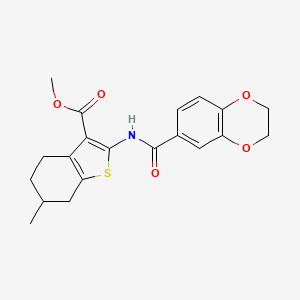

methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a fused tetrahydrobenzothiophene core substituted with a methyl group at position 6 and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c1-11-3-5-13-16(9-11)27-19(17(13)20(23)24-2)21-18(22)12-4-6-14-15(10-12)26-8-7-25-14/h4,6,10-11H,3,5,7-9H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPCOMRCNSHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxine and benzothiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various amines, carboxylic acids, and esters, often in the presence of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, often starting from simpler precursors such as gallic acid or other aromatic compounds. For instance, a related compound was synthesized through a six-step reaction sequence involving esterification and subsequent reactions to form the benzodioxane and thiophene moieties . Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure of synthesized compounds .

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of compounds similar to methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibit promising anticancer properties. For example, certain benzodioxane derivatives have been studied for their effects on various cancer cell lines, demonstrating significant cytotoxicity against lung cancer and pancreatic neoplasms .

2. Analgesic Properties

The analgesic activity of related compounds has been evaluated using animal models. Studies have shown that derivatives of benzothiophene can provide pain relief comparable to standard analgesics like metamizole. The mechanism often involves modulation of pain pathways in the central nervous system .

3. Alpha-Adrenergic Receptor Modulation

Compounds similar to this compound have been identified as selective antagonists for alpha2C adrenergic receptors. This selectivity suggests potential therapeutic applications in treating mental health disorders and stress-related conditions by modulating neurotransmitter systems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Investigated the effects of benzodioxane derivatives on lung cancer cells; showed significant cytotoxic effects with IC50 values in low micromolar range. |

| Study 2 | Analgesic Effects | Assessed the analgesic properties in mice; compounds demonstrated pain relief exceeding that of standard analgesics in hot plate tests. |

| Study 3 | Receptor Modulation | Evaluated alpha2C receptor antagonism; showed potential for treating anxiety and stress-related disorders through selective modulation. |

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness arises from the combination of the tetrahydrobenzothiophene scaffold, benzodioxine amide, and methyl ester. Key comparisons with analogs include:

Physicochemical Properties

- Hydrogen Bonding: The benzodioxine amide group in the target compound enables stronger hydrogen-bonding networks compared to amino-substituted analogs (e.g., ). This aligns with Etter’s graph set analysis, where amides often form robust R₂²(8) motifs .

- Lipophilicity : The methyl ester and benzodioxine groups increase logP compared to carboxamide analogs (), suggesting improved membrane permeability but reduced aqueous solubility.

- Thermal Stability : Crystallographic studies using SHELX () and ORTEP () on similar compounds indicate that fused heterocycles like tetrahydrobenzothiophene exhibit high thermal stability due to rigid, planar structures .

Biological Activity

Methyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory properties, cytotoxicity, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a benzodioxine moiety and a benzothiophene ring. Its molecular formula is with a molecular weight of approximately 366.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory activities of compounds containing the benzodioxine structure. In particular:

- Alpha-Glucosidase Inhibition : The compound has shown significant inhibitory effects against yeast alpha-glucosidase, which is crucial for managing postprandial blood glucose levels in diabetic patients. The inhibition mechanism appears to involve competitive binding to the enzyme's active site .

- Acetylcholinesterase (AChE) Inhibition : Some derivatives of benzodioxine have been reported to exhibit weak inhibitory activity against AChE. This is relevant for Alzheimer's disease treatment as AChE inhibitors can enhance cholinergic transmission .

Cytotoxicity Assessment

In vitro studies assessing cytotoxicity have shown that while some analogs exhibit low toxicity at therapeutic concentrations, others demonstrate significant cytotoxic effects. For example:

- Cell Viability : In B16F10 murine melanoma cells, certain derivatives did not exhibit cytotoxicity at concentrations up to 20 µM after 48 and 72 hours of treatment. However, specific analogs showed concentration-dependent cytotoxicity and were excluded from further biological activity assessments .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds with similar structures have demonstrated strong antioxidant efficacy in various assays, suggesting a protective role against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activity:

- Study on Benzodioxine Derivatives : A series of derivatives were synthesized and evaluated for their enzyme inhibition potential. The results indicated that modifications in the benzodioxine structure significantly influenced their inhibitory effectiveness against alpha-glucosidase and AChE .

- Cytotoxicity in Cancer Cell Lines : Research demonstrated that specific analogs of the compound could inhibit cellular proliferation in cancer cell lines without significant cytotoxic effects at therapeutic doses. This suggests potential for further development as anticancer agents .

Summary of Biological Activities

Q & A

Basic Research Questions

What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:

-

Step 1: Start with the tetrahydrobenzothiophene core (e.g., intermediate 11f as in ) and employ acylation using anhydrides (e.g., succinic anhydride) or activated esters under anhydrous CH₂Cl₂ with N₂ protection to prevent hydrolysis .

-

Step 2: Optimize solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., DMAP for acylations). Monitor reaction progress via TLC or HPLC.

-

Step 3: Purify via reverse-phase HPLC with gradient elution (e.g., 30% → 100% methanol/water) to isolate high-purity product .

-

Table 1: Example optimization parameters:

Condition Yield (%) Purity (%) Anhydrous CH₂Cl₂, 24h 67 98 DMF, 12h 52 95

How can the compound’s crystal structure be resolved, and which software tools are recommended?

Methodological Answer:

- Step 1: Grow single crystals via slow evaporation in methanol/chloroform mixtures.

- Step 2: Collect X-ray diffraction data (e.g., Bruker D8 Venture) and process using SHELX (for refinement) and ORTEP-3 (for visualization) .

- Step 3: Validate hydrogen bonding networks using graph set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) rings .

How can hydrogen bonding and supramolecular interactions be characterized?

Methodological Answer:

- Step 1: Use FT-IR to identify NH/OH stretching (3200–3500 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

- Step 2: Perform Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular contacts (e.g., C–H···O vs. π-π interactions) .

Advanced Research Questions

How to design a long-term environmental fate study for this compound?

Methodological Answer:

- Step 1: Adopt a split-plot design (as in ) with abiotic/biotic compartments (water, soil, sludge).

- Step 2: Quantify degradation products via SPE-HPLC-MS/MS (e.g., Oasis HLB cartridges, 100 mL samples, 60 mg sorbent) .

- Step 3: Model bioaccumulation using partition coefficients (log P) and QSAR predictions .

How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Scenario: Discrepancies in carbonyl group geometry (NMR vs. X-ray).

- Step 1: Cross-validate using DFT calculations (e.g., Gaussian09) to compare theoretical/experimental bond lengths .

- Step 2: Re-examine dynamic effects (e.g., tautomerism) via variable-temperature NMR .

What strategies are effective for studying bioactivity mechanisms (e.g., antibacterial)?

Methodological Answer:

- Step 1: Perform MIC assays against Gram+/Gram– strains (e.g., S. aureus, E. coli) using microdilution methods .

- Step 2: Use molecular docking (AutoDock Vina) to predict binding to bacterial enzyme targets (e.g., dihydrofolate reductase).

- Step 3: Validate via enzymatic inhibition assays (e.g., NADPH consumption monitored at 340 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.